molecular formula C16H14O7 B7945045 2-(3,4-Dihydroxycyclohexa-2,4-dien-1-yl)-3,7-dihydroxy-5-methoxy-4H-chromen-4-one

2-(3,4-Dihydroxycyclohexa-2,4-dien-1-yl)-3,7-dihydroxy-5-methoxy-4H-chromen-4-one

Cat. No.: B7945045
M. Wt: 318.28 g/mol
InChI Key: YZEPJUSIQOJOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydroxycyclohexa-2,4-dien-1-yl)-3,7-dihydroxy-5-methoxy-4H-chromen-4-one is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core chromen-4-one structure. One common approach is the condensation of 3,4-dihydroxycyclohexa-2,4-dien-1-yl with appropriate phenolic and methoxy groups under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability. Quality control measures, including chromatographic and spectroscopic analysis, are implemented to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of quinones and other oxidized derivatives.

  • Reduction: Production of hydroxylated and demethylated derivatives.

  • Substitution: Introduction of alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

  • Chemistry: It serves as a versatile intermediate in the synthesis of other flavonoid derivatives and pharmaceuticals.

  • Biology: Its antioxidant properties make it a valuable tool in studying oxidative stress and cellular defense mechanisms.

  • Medicine: Research has shown its potential in treating conditions such as inflammation, cancer, and cardiovascular diseases.

  • Industry: It is used in the development of natural products and functional foods due to its health-promoting properties.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

  • Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by modulating enzymes such as superoxide dismutase and catalase.

  • Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

  • Cancer Prevention: It induces apoptosis in cancer cells and inhibits cell proliferation by interfering with signaling pathways like NF-κB and PI3K/Akt.

Comparison with Similar Compounds

  • Quercetin

  • Kaempferol

  • Myricetin

  • Fisetin

Properties

IUPAC Name

2-(3,4-dihydroxycyclohexa-2,4-dien-1-yl)-3,7-dihydroxy-5-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h3-7,17-19,21H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEPJUSIQOJOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3CC=C(C(=C3)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.